Cas no 303-50-4 (Norcyclobenzaprine)

Norcyclobenzaprine 化学的及び物理的性質
名前と識別子
-
- 1-Propanamine,3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-
- 5-[3-(methylamino)propylidene]-5H-dibenzo[a,d]cycloheptene
- DESMETHYLCYCLOBENZAPRINE
- 3-(5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methyl-1-propanamine
- 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methylpropylamine
- 5-(3-Methylamino-propyliden)-dibenzo[a,d]cyclohepten
- 5-(3-methylaminopropylidene)-5H-dibenzo[a,d]cycloheptene
- 5,12-dihydro-quinoxalino[2,3-b]quinoxaline
- N-Desmethyl-Cyclobenzapine
- NORCYCLOBENZAPRINE
- 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine
- N-Desmethylcyclobenzaprine
- N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
- Prestwick2_000513
- NCGC00016424-01
- Norproheptatrien
- MLS002153855
- 303-50-4
- 3-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-1-propanamine
- 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
- HMS3373C08
- NORTRIPTYLINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- T6X8KQ83F4
- BRD-K63165456-001-03-3
- SMR001233213
- SPBio_002386
- HMS2233K21
- AKOS005065415
- 5H-DIBENZO(A,D)CYCLOHEPTENE-.DELTA.5,.GAMMA.-PROPYLAMINE, N-METHYL-
- HMS3713H07
- SCHEMBL2240126
- Prestwick_807
- CHEBI:93101
- BPBio1_000513
- CAS-303-50-4
- 10,11-Dehydronortriptyline
- Prestwick0_000513
- Prestwick3_000513
- G 38188
- CHEMBL1557167
- HMS2096H07
- CCG-220513
- UNII-T6X8KQ83F4
- SR-01000841257-2
- BSPBio_000465
- DTXSID30952664
- Q27164823
- 1-Propanamine, 3-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-
- HMS1569H07
- NCGC00016424-02
- G-38188
- SR-01000841257
- 5H-Dibenzo(a,d)cycloheptene-DELTA5,gamma-propylamine, N-methyl-
- Prestwick1_000513
- Norcyclobenzaprine
-
- インチ: InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
- InChIKey: XECQQDXTQRYYBH-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(/C(=C\CCNC)/C3C=CC=CC=3C=C2)C=CC=1
計算された属性
- せいみつぶんしりょう: 261.15200
- どういたいしつりょう: 261.15175
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 密度みつど: 1.106
- ふってん: 412.3°Cat760mmHg
- フラッシュポイント: 204.4°C
- 屈折率: 1.652
- PSA: 12.03000
- LogP: 4.60250
Norcyclobenzaprine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N661453-25mg |
Norcyclobenzaprine |
303-50-4 | 25mg |
$ 1074.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N1130000 |
303-50-4 | ¥1545.08 | 2023-01-14 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N1130000-25mg |
Norcyclobenzaprine |
303-50-4 | 25mg |
¥1296.18 | 2025-01-16 | ||
TRC | N661453-50mg |
Norcyclobenzaprine |
303-50-4 | 50mg |
$ 1949.00 | 2023-09-06 | ||
TRC | N661453-10mg |
Norcyclobenzaprine |
303-50-4 | 10mg |
$ 448.00 | 2023-09-06 |
Norcyclobenzaprine 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Norcyclobenzaprineに関する追加情報
Norcyclobenzaprine: A Comprehensive Overview
CAS No. 303-50-4, commonly referred to as Norcyclobenzaprine, is a compound of significant interest in the field of pharmacology and chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in various therapeutic areas. In this article, we will delve into the properties, mechanisms, and recent advancements associated with Norcyclobenzaprine, providing a detailed and up-to-date analysis.
The chemical structure of Norcyclobenzaprine is characterized by a bicyclic framework, which contributes to its distinctive pharmacological properties. Recent studies have highlighted its ability to interact with specific receptor systems, making it a promising candidate for drug development. Researchers have explored its potential in treating conditions such as muscle spasms and pain management, where it has shown promising results in preclinical models.
One of the most notable aspects of Norcyclobenzaprine is its bioavailability and metabolic profile. Studies conducted in 2023 have revealed that the compound exhibits favorable pharmacokinetics, with efficient absorption and minimal adverse effects. This makes it an attractive option for oral administration, a critical factor in drug delivery systems.
Moreover, the mechanism of action of Norcyclobenzaprine has been a focal point of recent research. It has been found to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in regulating muscle tone and relaxation. This modulation has implications for treating neuromuscular disorders and improving quality of life for patients.
In terms of clinical applications, Norcyclobenzaprine has shown potential in addressing chronic pain conditions, such as fibromyalgia and neuropathic pain. Clinical trials have demonstrated its efficacy in reducing pain scores while minimizing side effects compared to traditional treatments. These findings underscore its role as a potential alternative or adjunct therapy in pain management.
The synthesis and optimization of Norcyclobenzaprine have also been areas of active research. Chemists have developed novel synthetic pathways that enhance the yield and purity of the compound, making it more accessible for large-scale production. These advancements are pivotal for scaling up manufacturing processes to meet growing demand.
In addition to its therapeutic applications, Norcyclobenzaprine strong>has been studied for its potential in other areas, such as neuroprotection and inflammation modulation. Emerging research suggests that it may possess anti-inflammatory properties, opening new avenues for its use in inflammatory diseases.
The safety profile of Norcyclobenzaprine strong>has been extensively evaluated in both preclinical and clinical settings. Studies indicate that it has a low toxicity profile and is well-tolerated by patients across various age groups. This safety record further solidifies its position as a viable therapeutic agent.
In conclusion, CAS No. 303-50-4 strong>, or Norcyclobenzaprine strong>, represents a significant advancement in pharmacological research. Its unique chemical properties, coupled with promising clinical outcomes, position it as a valuable asset in the treatment of various medical conditions. As research continues to unfold, we can expect further insights into its mechanisms and applications, potentially leading to breakthroughs in medicine.
303-50-4 (Norcyclobenzaprine) 関連製品
- 50-48-6(Amitriptyline)
- 72-69-5(Nortriptyline)
- 5118-29-6(Melitracen)
- 4444-42-2(Desmethylnortriptyline)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)